2-Oxo-1,3-thiazinane-4-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,3-thiazinane-4-carboxylic acid typically involves the reaction of homocysteine thiolactone with formaldehyde. This reaction occurs in an aqueous environment and results in the formation of the thiazinane ring . The reaction conditions often include the presence of a catalyst such as pyridine and the use of isobutyl chloroformate for chemical derivatization .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as liquid-liquid extraction .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1,3-thiazinane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazinanes .
Scientific Research Applications
2-Oxo-1,3-thiazinane-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Oxo-1,3-thiazinane-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound is known to react with aldehydes in an aqueous environment, forming stable adducts. This reaction is non-enzymatic and occurs readily under physiological conditions . The compound’s ability to form these adducts suggests its potential role in modulating biochemical pathways involving aldehydes and thiolactones .
Comparison with Similar Compounds
Similar Compounds
2-Imino-4-oxo-1,3-thiazinane-6-carboxylic acid: This compound is structurally similar but contains an imino group instead of an oxo group.
Oxothiazolidinecarboxylic acid: Another related compound with a thiazolidine ring structure.
Uniqueness
2-Oxo-1,3-thiazinane-4-carboxylic acid is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
CAS No. |
90121-12-3 |
---|---|
Molecular Formula |
C5H7NO3S |
Molecular Weight |
161.18 g/mol |
IUPAC Name |
2-oxo-1,3-thiazinane-4-carboxylic acid |
InChI |
InChI=1S/C5H7NO3S/c7-4(8)3-1-2-10-5(9)6-3/h3H,1-2H2,(H,6,9)(H,7,8) |
InChI Key |
SMEQJFVDCXZTHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=O)NC1C(=O)O |
Origin of Product |
United States |
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